1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is an organic compound that features a naphthalene ring attached to an imidazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of naphthalene derivatives with imidazole derivatives under specific conditions. One common method involves the use of N-methyl-1-naphthalenemethylamine hydrochloride as a starting material . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions may produce naphthalenemethylamines.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the imidazole ring.
1-Naphthalenemethanamine: Similar structure but lacks the methyl group on the nitrogen atom.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Uniqueness
1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is unique due to the presence of both naphthalene and imidazole rings, which confer distinct chemical and biological properties.
Biological Activity
1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is an organic compound characterized by its unique structural features, including an imidazole ring and a naphthalene moiety. This compound has garnered attention due to its potential biological activities, which are primarily attributed to the imidazole component known for its role in enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_14H_12N_2, with a molecular weight of approximately 223.28 g/mol. Its structure includes:
- An imidazole ring , which contributes to its biological properties.
- A naphthalene group , enhancing hydrophobic interactions and biological compatibility.
Enzyme Inhibition
Compounds containing imidazole rings, including this compound, have been implicated in various enzyme inhibition mechanisms. Studies suggest that this compound may interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes and cancer.
Table 1: Potential Enzyme Targets
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, related compounds have shown efficacy against various cancer cell lines, including leukemia and breast cancer. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of naphthalene derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines at low micromolar concentrations (around 10−5M) .
The biological activity of this compound is believed to stem from several mechanisms:
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing physiological responses.
- Metal Ion Coordination : The imidazole ring's ability to coordinate with metal ions can affect enzyme activity and cellular signaling pathways.
- Hydrophobic Interactions : The naphthalene moiety enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
Research Findings
A comprehensive review of literature reveals ongoing research into the pharmacological properties of this compound. Notable findings include:
Properties
CAS No. |
647850-94-0 |
---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C14H13N3/c15-14-16-8-9-17(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,15,16) |
InChI Key |
XBENJZGJXDUZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3N |
Origin of Product |
United States |
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